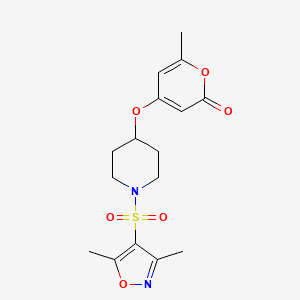
4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" is a complex molecule that appears to be related to various research areas, including organic synthesis and medicinal chemistry. The papers provided discuss related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include the formation of intermediates such as 3,4-dihydro-2-methoxy-5-methyl-2H-pyran, which can undergo addition-rearrangement reactions with arylsulfonyl isocyanates to generate functionalized 2-piperidones . Additionally, a one-step synthesis method has been reported for the formation of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through a three-component condensation involving 4-piperidinones . These methods highlight the potential synthetic routes that could be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques and theoretical methods. For instance, the electronic structure and prototropic tautomerism of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one have been explored, providing insights into the electronic properties and stability of such compounds . This information is crucial for understanding the behavior of the compound under study.
Chemical Reactions Analysis
Chemical reactions involving related compounds include 1,3-dipolar cycloadditions, which lead to the formation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles, and reactions with β-dicarbonyl compounds to produce 5-oxopyrano[4,3-b]pyridines . These reactions demonstrate the reactivity of the pyranone ring system, which is a key feature of the compound being analyzed.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized, revealing that some of these compounds exhibit biological activities. For example, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and screened for enzyme inhibition, with molecular docking studies providing insights into their binding affinities and interactions with amino acid residues in the active sites of proteins . These studies suggest that the compound of interest may also possess interesting biological properties.
Applications De Recherche Scientifique
Synthetic Methodologies
The compound and its derivatives are pivotal in synthetic chemistry, serving as key intermediates in the synthesis of complex molecules. For instance, it plays a crucial role in the one-pot multistep Bohlmann-Rahtz heteroannulation reactions for synthesizing dimethyl sulfomycinamate, a derivative of the sulfomycin family of thiopeptide antibiotics. This synthesis proceeds with total regiocontrol, showcasing the compound's utility in achieving complex molecular architectures through efficient synthetic routes (Bagley et al., 2005).
Antibacterial Evaluation
In the realm of medicinal chemistry, derivatives of the compound have been explored for their potential as antibacterial agents. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, derived from reactions involving the compound, demonstrated significant antibacterial activity. This highlights its potential as a precursor in developing new antibacterial agents, further contributing to the fight against resistant bacterial strains (Azab et al., 2013).
Mechanistic Studies and Drug Metabolism
The compound's derivatives are also pivotal in studies aimed at understanding the mechanisms underlying drug metabolism and pharmacokinetics. For example, research involving structurally related molecules has provided insights into the metabolic pathways of certain drugs, illustrating how derivatives can serve as models for studying the complex interactions and transformations drugs undergo in biological systems (Obach et al., 2018).
Material Chemistry and Molecular Structure
Furthermore, studies on the synthesis and characterization of derivatives, including their crystal and molecular structure analyses, contribute to the field of material chemistry. These investigations not only offer a deeper understanding of the chemical and physical properties of these compounds but also open avenues for designing materials with specific functions based on their molecular structures (Naveen et al., 2015).
Propriétés
IUPAC Name |
4-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-10-8-14(9-15(19)22-10)23-13-4-6-18(7-5-13)25(20,21)16-11(2)17-24-12(16)3/h8-9,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNUTLZUKQCJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid](/img/structure/B2501546.png)

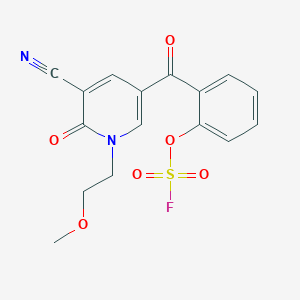
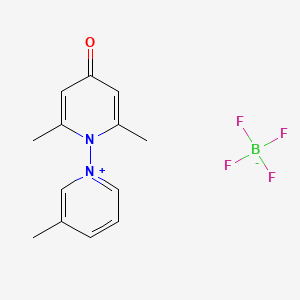
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/no-structure.png)
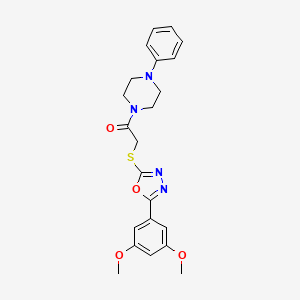
![N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2501555.png)
![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2501556.png)
![2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501558.png)
![3-methyl-N-(4-methylbenzyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2501559.png)
![3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B2501562.png)
![2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2501564.png)
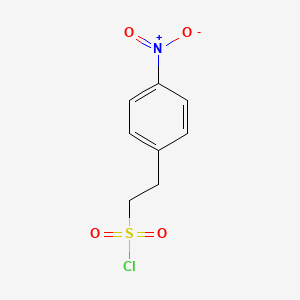
![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2501566.png)